Esculentoside I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

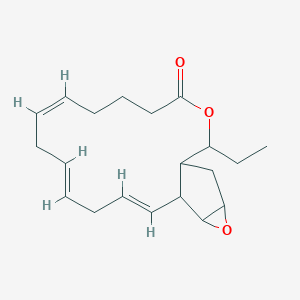

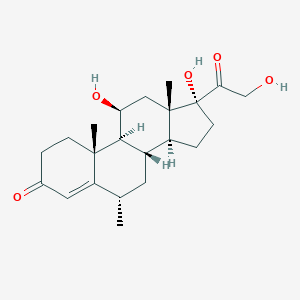

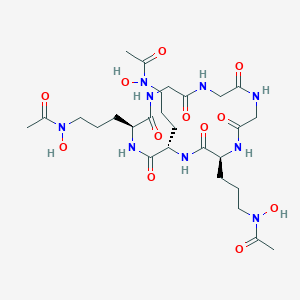

Esculentoside I is a triterpenoid saponin compound found in various plants, including Phytolacca esculenta and Camellia sinensis. It has been a subject of scientific research due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Radiation-Induced Dermatitis and Fibrosis

- Protective Effect : Esculentoside A (EsA) demonstrates a protective effect on radiation-induced dermatitis and fibrosis. It reduces levels of several proinflammatory cytokines and inflammatory mediators in both in vivo and in vitro studies, indicating its potential for mitigating radiation toxicity in soft tissues (Xiao et al., 2006).

Anti-Inflammatory Activity

- Inflammation Response : Esculentoside A has shown significant anti-inflammatory activity, particularly in microglial cells. It can inhibit the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) and reduce the expression of various pro-inflammatory mediators (Yang et al., 2017).

- Cytokine Production : It also influences cytokine production, reducing the release of key cytokines like tumor necrosis factor, interleukin-1, and interleukin-6, which are pivotal in the pathogenesis of inflammatory lesions (Ju et al., 1998).

Osteoarthritis Treatment

- Ameliorating Inflammation and Osteoclastogenesis : In the context of osteoarthritis, EsA shows promising results by suppressing IL-1β-induced inflammatory and metabolic factors, and restraining osteoclast formation, thus potentially serving as a therapeutic agent for osteoarthritis treatment (Shao et al., 2020).

Neuroinflammatory Diseases

- Alzheimer's Disease : Esculentoside A has been studied for its effectiveness against neuroinflammation in Alzheimer's disease models, showing protective effects by attenuating memory deficits and decreasing pro-inflammatory factors in the hippocampi of AD mice (Yang et al., 2015).

Autoimmune Diseases

- Modulation on T Cells : EsA can affect autoimmune functions by lowering the level of anti-ds DNA antibody, inhibiting the proliferation of lymphoid cells, and ameliorating inflammation in joints, making it a potential treatment option for autoimmune diseases (Xiao et al., 2002).

Colorectal Cancer Treatment

- Antiproliferative Effects : EsA exhibits antiproliferative effects against human colorectal cancer cells, showing potential as a therapeutic agent in cancer treatment (Momenah et al., 2023).

Acute Lung Injury

- Protective Effects : Esculentoside A has shown protective effects against lipopolysaccharide (LPS)-induced acute lung injury in mice, suggesting its potential as a preventive agent for this condition (Zhong et al., 2013).

Propiedades

Número CAS |

141890-70-2 |

|---|---|

Nombre del producto |

Esculentoside I |

Fórmula molecular |

C49H78O22 |

Peso molecular |

1019.1 g/mol |

Nombre IUPAC |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1 |

Clave InChI |

RVFKKJWNOMAQID-FIDPECDTSA-N |

SMILES isomérico |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Sinónimos |

3-O-(glucopyranosyl-(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)